molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Cat. No. B122602
M. Wt: 113.09 g/mol
InChI Key: UEQRKEWMEMJXQO-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

2-Fluoropyridin-3-ol (5.96 g, 52.7 mmol) was suspended in acetic acid and cooled in an ice bath. NaOH (10.0 N, 6.0 mL, 60.0 mmol) was added and the mixture stirred for 10 min. Bromine (2.8 mL, 54.4 mmol) was added dropwise and the mixture stirred for 20 min. Sodium sulfite (1.4 g) was added and the mixture stirred for 10 min. Water (400 mL) and EtOAc (400 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired 6-bromo-2-fluoropyridin-3-ol (3.67 g, 19.12 mmol, 36.3% yield) MS m/z=192.0, 194.0 [M+H]+. Calculated for C5H3BrFNO: 190.94.
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[Na+].[Br:11]Br.S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C.CCOC(C)=O.O>[Br:11][C:4]1[N:3]=[C:2]([F:1])[C:7]([OH:8])=[CH:6][CH:5]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
FC1=NC=CC=C1O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
the phases mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.12 mmol
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 36.3%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.